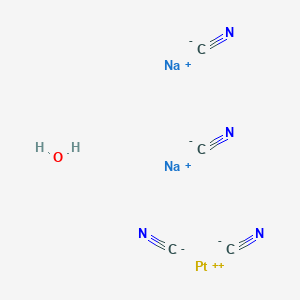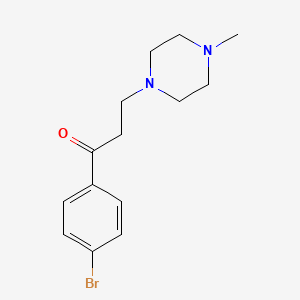
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a bromophenyl group and a methylpiperazine moiety connected by a propanone linker
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Synthetic Route: The key steps include the formation of an intermediate imine, followed by reduction to yield the final product. The reaction may be conducted in solvents like ethanol or methanol to ensure proper solubility and reaction efficiency.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include various substituted phenylpiperazines and their derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one can be compared with other phenylpiperazine derivatives, such as:
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methoxy group instead of bromine.
Properties
Molecular Formula |
C14H19BrN2O |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H19BrN2O/c1-16-8-10-17(11-9-16)7-6-14(18)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3 |
InChI Key |
OYXWLBKAQMCDNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



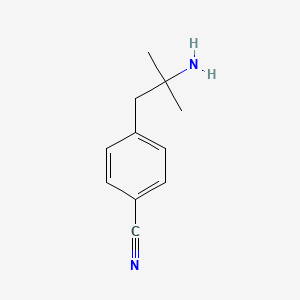
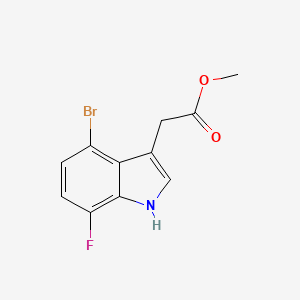
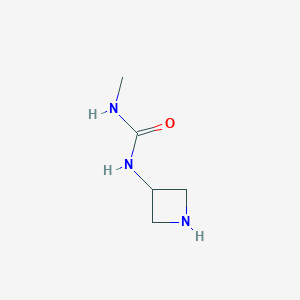
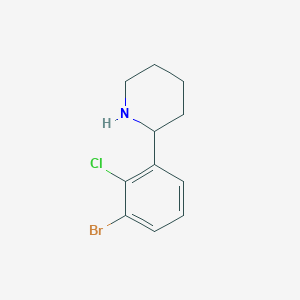

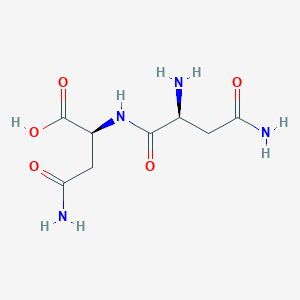
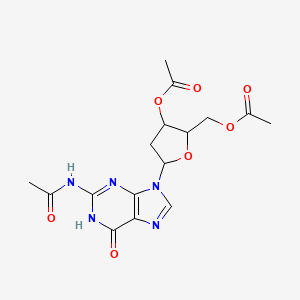
![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)


